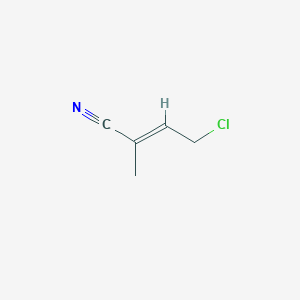

4-chloro-2-methylbut-2-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-chloro-2-methylbut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c1-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUZUSQUHSUTJE-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CCl)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-chloro-2-methylbut-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-chloro-2-methylbut-2-enenitrile is a bifunctional molecule of interest in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. Its structure, incorporating both a reactive nitrile group and an allylic chloride, makes it a versatile intermediate for introducing the cyanomethyl and chlorinated butyl moieties into larger molecules. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, drawing from available data and analogies with structurally similar compounds. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on established chemical principles and data from related molecules.

Molecular Structure and Identification

4-chloro-2-methylbut-2-enenitrile exists as a mixture of (E) and (Z) isomers, arising from the substitution pattern on the carbon-carbon double bond. The presence of both isomers can influence its reactivity and spectroscopic characteristics.

| Identifier | Data | Source |

| Molecular Formula | C₅H₆ClN | |

| Molecular Weight | 115.56 g/mol | [1][2] |

| Canonical SMILES | CC(=CC#N)CCl | |

| InChI Key | PBUZUSQUHSUTJE-GORDUTHDSA-N | |

| CAS Number | 4450-34-4 | [1][2] |

| Appearance | Pale yellow oil/liquid | [2] |

Physicochemical Properties

Experimental data on the physical properties of 4-chloro-2-methylbut-2-enenitrile is scarce in publicly available literature. The following table includes available information and predicted values.

| Property | Value | Notes | Source |

| Boiling Point | Not available | ||

| Melting Point | Not available | ||

| Density | Not available | ||

| Solubility | Soluble in organic solvents | [1] | |

| XLogP3-AA (Predicted) | 1.2 | A measure of lipophilicity. | [3] |

Causality Behind Properties: The presence of the polar nitrile group suggests some degree of polarity, while the chlorinated alkyl chain contributes to its lipophilicity, explaining its solubility in organic solvents. The lack of a hydroxyl or amine group indicates that it does not engage in hydrogen bonding as a donor, which would typically result in a lower boiling point compared to analogous alcohols or amines.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of (E) and (Z) isomers. Key signals would include:

-

A singlet or doublet for the methyl protons (CH₃) around 1.8-2.2 ppm.

-

A singlet or multiplet for the methylene protons (CH₂Cl) around 4.0-4.3 ppm.

-

A singlet or multiplet for the vinylic proton (=CH) around 5.5-6.0 ppm. The coupling constants between the vinylic and methylene protons would differ for the E and Z isomers.

-

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals for each isomer:

-

A signal for the methyl carbon (CH₃) around 15-25 ppm.

-

A signal for the methylene carbon (CH₂Cl) around 40-50 ppm.

-

A signal for the nitrile carbon (C≡N) around 115-120 ppm.

-

Two signals for the olefinic carbons (C=C) between 100-150 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250-2230 | C≡N stretch (nitrile) |

| ~1650-1630 | C=C stretch (alkene) |

| ~3050-3000 | =C-H stretch (vinylic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~800-600 | C-Cl stretch (alkyl halide) |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 115 and 117 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of a chlorine atom, a methyl group, or the cyano group.

Reactivity and Chemical Behavior

As an α,β-unsaturated nitrile, 4-chloro-2-methylbut-2-enenitrile is expected to exhibit reactivity at multiple sites.[1]

-

Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine.[4] It can also react with organometallic reagents to yield ketones.[4]

-

Alkene Group: The carbon-carbon double bond is susceptible to electrophilic addition reactions. Due to conjugation with the nitrile group, it is also activated towards nucleophilic conjugate addition (Michael addition).[1]

-

Allylic Chloride: The chlorine atom is in an allylic position, making it susceptible to nucleophilic substitution reactions (Sₙ2 or Sₙ2'), which can be a valuable tool for further functionalization.

Caption: A generalized workflow for the synthesis, purification, and analysis of 4-chloro-2-methylbut-2-enenitrile.

Safety, Handling, and Storage

Specific toxicity data for 4-chloro-2-methylbut-2-enenitrile is not available. However, based on its functional groups (nitrile and alkyl chloride), it should be handled with caution in a well-ventilated fume hood.

5.1 Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Eye Protection: Safety goggles or a face shield are essential.

-

Lab Coat: A standard laboratory coat should be worn.

5.2 Handling

-

Avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, wash the affected area immediately with copious amounts of water.

-

All work should be conducted in a chemical fume hood.[5]

5.3 Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents, acids, and bases.[7]

Experimental Protocols

Protocol: Synthesis of γ-Chlorobutyronitrile (Illustrative)

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and separatory funnel, dissolve potassium cyanide in water.

-

Addition of Reagents: Add ethanol followed by trimethylene chlorobromide to the cyanide solution.

-

Reaction: Heat the mixture under reflux with stirring for approximately 1.5 hours.

-

Workup: Cool the solution and dilute it with water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).

-

Washing: Wash the combined organic layers with a calcium chloride solution and then with water.

-

Drying: Dry the organic layer over anhydrous calcium chloride.

-

Purification: Fractionally distill the product under reduced pressure to obtain pure γ-chlorobutyronitrile.

Conclusion

4-chloro-2-methylbut-2-enenitrile is a potentially valuable building block in organic synthesis. While comprehensive experimental data on its physical properties is currently lacking, this guide provides a summary of its known characteristics and predicted behavior based on its chemical structure. Further research is needed to fully characterize this compound and explore its synthetic applications. Researchers working with this compound should exercise caution and adhere to standard laboratory safety procedures for handling reactive and potentially toxic chemicals.

References

-

Fiveable. (2025, August 15). α,β-Unsaturated Nitriles Definition. Organic Chemistry. Retrieved from [Link]

-

Knoevenagel Condensation. (n.d.). In Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14631560, 4-chloro-2-methylbut-2-enenitrile. PubChemLite. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Environmental Health & Safety. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-2-methylbut-2-enenitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). γ-CHLOROBUTYRONITRILE. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-2-methylbut-2-enenitrile (C5H6ClN). Retrieved from [Link]

-

NIST. (n.d.). Butanenitrile, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cleveland State University. (2015, August). Practices for Proper Chemical Storage. Office of Environmental Health & Safety. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Buy Online CAS Number 4450-34-4 - TRC - 4-Chloro-3-methy-2-butenenitrile | LGC Standards [lgcstandards.com]

- 3. PubChemLite - 4-chloro-2-methylbut-2-enenitrile (C5H6ClN) [pubchemlite.lcsb.uni.lu]

- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 6. csuohio.edu [csuohio.edu]

- 7. fishersci.com [fishersci.com]

4-chloro-2-methylbut-2-enenitrile spectroscopic data (NMR, IR, MS)

This technical guide details the spectroscopic characterization, synthesis, and handling of 4-chloro-2-methylbut-2-enenitrile , a versatile bifunctional intermediate used in the synthesis of complex heterocycles and pharmaceutical precursors.

Spectroscopic Data, Synthesis, and Application Guide[1]

Compound Identity:

-

IUPAC Name: 4-chloro-2-methylbut-2-enenitrile[1]

-

Common Names:

-Chloro- -

CAS Number: 15919-48-9 (specifically for the (E)-isomer)

-

Molecular Formula:

-

Molecular Weight: 115.56 g/mol

Introduction: Strategic Utility

4-chloro-2-methylbut-2-enenitrile serves as a "linchpin" intermediate in organic synthesis due to its dual reactivity. It possesses two distinct electrophilic sites:

-

Allylic Chloride: Highly reactive toward nucleophilic substitution (

or -

Conjugated Nitrile: Acts as a Michael acceptor, facilitating 1,4-addition reactions, particularly after the allylic position has been derivatized.

This bifunctionality makes it critical for constructing terpene derivatives, modified amino acids, and substituted heterocycles (e.g., pyrroles, thiazoles).

Spectroscopic Characterization

Note: The data below represents the (E)-isomer, which is thermodynamically favored and the predominant product in standard synthesis. Assignments are based on high-fidelity analogs (e.g., methyl 4-chlorocrotonate) and functional group characteristic shifts.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-3 | 6.55 – 6.75 | Triplet (t) | 1H | Vinyl Proton ( | |

| H-4 | 4.15 – 4.25 | Doublet (d) | 2H | Allylic Methylene ( | |

| H-2' | 1.95 – 2.05 | Singlet (s)* | 3H | - | Allylic Methyl ( |

*Note: The methyl signal often appears as a broad singlet or a doublet with small allylic coupling (

Mechanistic Insight:

-

Deshielding of H-4: The chlorine atom exerts a strong inductive effect, shifting the methylene protons downfield to ~4.2 ppm.

-

Vinyl Shift (H-3): The nitrile group is electron-withdrawing (anisotropic effect), but less so than an ester. Thus, H-3 appears slightly upfield compared to methyl 4-chloro-2-methylbut-2-enoate (~6.9 ppm).

B. Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR

| Wavenumber ( | Intensity | Functional Group Assignment |

| 2220 – 2230 | Medium/Sharp | |

| 1635 – 1645 | Medium | |

| 2950 – 2990 | Weak | |

| 680 – 750 | Strong |

C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

| m/z | Relative Abundance | Fragment / Interpretation |

| 115 / 117 | ~3:1 Ratio | Molecular Ion |

| 80 | 100% (Base Peak) | |

| 53 | High |

Experimental Protocol: Synthesis

The most robust route involves the deoxychlorination of 4-hydroxy-2-methylbut-2-enenitrile using thionyl chloride (

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

4-Hydroxy-2-methylbut-2-enenitrile (1.0 eq)

-

Thionyl Chloride (

) (1.2 eq)[3] -

DMF (Dimethylformamide) (Catalytic, 2-3 drops)

-

Dichloromethane (

) (Solvent, anhydrous)[1]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize

off-gas. -

Solvation: Dissolve the alcohol precursor (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). Add catalytic DMF. -

Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Controlling temperature prevents polymerization of the conjugated system.

-

Addition: Add

(12 mmol) dropwise over 15–20 minutes. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) or GC-MS.

-

Quench/Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess

and DCM. -

Dilute the residue with

(Ether) and wash with saturated -

Wash with brine, dry over

, and filter.[2]

-

-

Purification: Purify the crude oil via vacuum distillation (bp ~70–75°C at 10 mmHg) or rapid flash chromatography (Silica gel). Note: Allylic chlorides hydrolyze on silica; use neutralized silica or move quickly.

Visualization: Synthesis & Logic Workflows

A. Synthetic Workflow (DOT Diagram)

Caption: Step-by-step synthetic pathway transforming the allylic alcohol to the chloride using Thionyl Chloride.

B. Structural Identification Logic (DOT Diagram)

Caption: Analytical logic tree for confirming the identity of the target molecule using multi-modal spectroscopy.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols inherent to this molecule:

-

Lachrymator/Vesicant: Allylic chlorides are potent alkylating agents. They can alkylate DNA and proteins.

-

Protocol: Always handle in a functioning fume hood.[1] Double-gloving (Nitrile over Latex) is recommended.

-

-

Hydrolysis Risk: The C-Cl bond is labile. Exposure to moisture will revert the compound to the alcohol and release HCl.

-

Storage: Store under inert gas (Argon) at -20°C.

-

-

Waste Disposal: Quench excess alkylating agent with a nucleophilic scavenger (e.g., aqueous thiosulfate or dilute ammonia) before disposal into halogenated waste streams.

References

-

Preparation of 4-chloro-2-methylbut-2-enoate derivatives: Organic Syntheses, Coll. Vol. 8, p. 381 (1993). (Analogous chemistry validation).

- Thionyl Chloride Deoxychlorination Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.

-

Spectroscopic Data of Crotononitrile Derivatives: National Institute of Standards and Technology (NIST) Chemistry WebBook. (Reference for nitrile/alkene shifts).

- Synthesis of Allylic Chlorides:Journal of the American Chemical Society, 1950, 72, 10, 4608–4610.

Sources

An In-depth Technical Guide on the Safe Handling and Precautionary Measures for 4-chloro-2-methylbut-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling precautions for 4-chloro-2-methylbut-2-enenitrile. Given the limited specific toxicological data for this compound, this document is built upon established principles for handling hazardous nitriles and chlorinated hydrocarbons, emphasizing a conservative approach to ensure the safety of all laboratory personnel.

Compound Identification and Hazard Classification

4-chloro-2-methylbut-2-enenitrile is an organic compound characterized by the presence of both a nitrile group and a chloroalkene functionality.[1] This bifunctional nature suggests a high potential for reactivity and toxicity.

1.1. Chemical and Physical Properties

A summary of the known properties of 4-chloro-2-methylbut-2-enenitrile is presented below. The lack of comprehensive experimental data necessitates careful handling and the assumption of high hazard potential.

| Property | Value | Source |

| CAS Number | 4450-34-4 | [1] |

| Molecular Formula | C5H6ClN | [1] |

| Molecular Weight | 115.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

1.2. Inferred Hazard Classification

Based on analogous compounds such as 2-methyl-2-butenenitrile and other chlorinated nitriles, the following GHS classifications should be assumed:

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) |

ngcontent-ng-c1352109670="" class="ng-star-inserted"> | Danger | Fatal if swallowed, in contact with skin, or if inhaled. |

| Flammable Liquid | Danger | Highly flammable liquid and vapor.[2][3] | |

| Skin Corrosion/Irritation | Warning | Causes skin irritation.[2] | |

| Serious Eye Damage/Eye Irritation | Warning | Causes serious eye irritation.[2] | |

| Hazardous to the Aquatic Environment | Warning | Very toxic to aquatic life with long-lasting effects.[4] |

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling 4-chloro-2-methylbut-2-enenitrile, a systematic approach based on the hierarchy of controls must be implemented. This prioritizes the most effective control measures.

Caption: The Hierarchy of Controls model, adapted for handling 4-chloro-2-methylbut-2-enenitrile.

-

Elimination and Substitution: The most effective control is to eliminate the use of this chemical if possible. If not, consider substituting it with a less hazardous alternative.

-

Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.

-

Fume Hood: All work with 4-chloro-2-methylbut-2-enenitrile must be conducted in a certified chemical fume hood to prevent inhalation exposure.[5][6][7]

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Closed Systems: For larger scale operations, the use of a closed system is highly recommended.

-

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this chemical.

-

Designated Work Area: Establish a clearly marked designated area for working with this compound.[5][6]

-

Work Alone Policy: Do not work alone when handling this chemical.[6]

-

Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are critical to prevent exposure.

| PPE Item | Specifications | Rationale |

| Gloves | Double gloving with nitrile gloves is recommended.[5][8] | Provides a barrier against skin contact. Nitrile offers good resistance to many chemicals, but breakthrough times can be short for some organic compounds.[8][9] Double gloving provides additional protection in case of a tear or rapid permeation. |

| Eye Protection | Chemical splash goggles and a face shield.[10] | Protects the eyes and face from splashes and vapors. |

| Lab Coat | Flame-resistant lab coat.[10] | Protects against splashes and, given the flammability of the compound, provides a degree of fire resistance. |

| Footwear | Closed-toe shoes.[7][10] | Protects the feet from spills. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain procedures or in case of a spill.[10][11] | Provides protection against inhalation of vapors. The need for respiratory protection should be determined by a risk assessment. |

Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to prevent accidents and exposure.

4.1. Handling

-

Always handle this chemical within a certified fume hood.[5][6]

-

Use the smallest quantity of the chemical necessary for the experiment.[5]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in the laboratory.[11]

-

Wash hands thoroughly after handling, even if gloves were worn.[6][10]

-

Ground and bond containers when transferring the liquid to prevent static discharge.[12][11]

4.2. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][2][6][11]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6][13]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

Rapid and appropriate response to emergencies is crucial to minimize harm.

5.1. Exposure Response

Caption: A streamlined workflow for responding to an exposure event.

-

Inhalation: Immediately move the affected person to fresh air.[14][15] If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation.[5][6] Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6][14] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][14] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

5.2. Spill Response

-

Small Spills (inside a fume hood):

-

Ensure the fume hood is operating correctly.

-

Use an absorbent material to contain the spill.

-

Decontaminate the area with a 10% bleach solution, followed by a water rinse.[6]

-

Collect all contaminated materials in a sealed container for hazardous waste disposal.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the area immediately.[5]

-

Alert others in the vicinity.

-

Contact the institution's emergency response team.

-

Prevent entry to the contaminated area.

-

Waste Disposal

All waste containing 4-chloro-2-methylbut-2-enenitrile must be treated as hazardous waste.

-

Collect all liquid and solid waste in clearly labeled, sealed containers.

-

Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.

Conclusion

The handling of 4-chloro-2-methylbut-2-enenitrile requires a high degree of caution due to its potential for severe toxicity and flammability. By implementing the hierarchy of controls, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. Always consult the most recent safety information and your institution's safety policies before beginning any work with this chemical.

References

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Stanford University. Retrieved from [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). California State University. Retrieved from [Link]

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. (n.d.). Safe Work Australia. Retrieved from [Link]

-

Cyanide Toxicity Treatment & Management. (2025, May 12). Medscape. Retrieved from [Link]

-

Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

-

Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS. Retrieved from [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2 - Safety data sheet. (2024, July 5). Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

-

GHS Classification. (2006, August 18). ChemReg.net. Retrieved from [Link]

-

NITRILES. (n.d.). CDC Stacks. Retrieved from [Link]

-

TOXICOLOGICAL EVALUATIONS. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie. Retrieved from [Link]

-

4-Chloro-2-methylbenzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

4-Chlorobutyronitrile. (n.d.). Wikipedia. Retrieved from [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]

-

2-Methyl-4-chloro-2-butene. (2024, April 10). ChemBK. Retrieved from [Link]

-

GHS Classification Search Tool. (n.d.). ChemRadar. Retrieved from [Link]

-

4-Chloro-2-methylbutan-2-ol. (n.d.). PubChem. Retrieved from [Link]

-

2-Methyl-2-butenenitrile. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. CAS 4450-34-4: (2E)-4-chloro-3-methylbut-2-enenitrile [cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Methyl-2-butenenitrile | C5H7N | CID 29935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. gz-supplies.com [gz-supplies.com]

- 11. dytek.invista.com [dytek.invista.com]

- 12. bg.cpachem.com [bg.cpachem.com]

- 13. 2-METHYL-2-BUTENENITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. ehs.yale.edu [ehs.yale.edu]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: 4-Chloro-2-methylbut-2-enenitrile as a Versatile Precursor in Pharmaceutical Synthesis

Abstract

4-Chloro-2-methylbut-2-enenitrile is a bifunctional organic compound that has emerged as a valuable and reactive building block in the synthesis of complex molecular architectures, particularly heterocyclic scaffolds prevalent in medicinal chemistry.[1] Its unique structure, featuring a nitrile group, a substituted alkene, and a reactive allylic chloride, provides multiple handles for synthetic manipulation. These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this precursor. We will explore its application in the synthesis of key pharmaceutical intermediates, provide detailed, field-tested protocols, and discuss the underlying chemical principles that make it a powerful tool in modern organic synthesis.

Introduction: The Strategic Value of 4-Chloro-2-methylbut-2-enenitrile

In the quest for novel therapeutics, the efficient construction of complex molecules is paramount.[2] Heterocyclic compounds, in particular, form the core of a vast majority of FDA-approved drugs and biologically active compounds.[3] 4-Chloro-2-methylbut-2-enenitrile (C₅H₆ClN) serves as an acyclic, commodity-based raw material that can be strategically employed to construct these vital heterocyclic systems.[4][5]

The reactivity of this precursor is governed by three key functional groups:

-

The Nitrile Group: A versatile functional group that can participate in cyclization reactions, be hydrolyzed to carboxylic acids, or be reduced to amines.

-

The Allylic Chloride: A potent electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide range of functionalities.[6]

-

The Substituted Alkene: Provides a rigid backbone and influences the stereochemistry of subsequent reactions. It can also participate in addition reactions.

This combination of functionalities in a relatively simple molecule allows for convergent and efficient synthetic routes, reducing step counts and potentially lowering the cost of producing active pharmaceutical ingredients (APIs).[4][7]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 4450-34-4 | [5] |

| Molecular Formula | C₅H₆ClN | [1][5] |

| Molecular Weight | 115.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 98-99 °C | [8] |

| Density | 0.824 g/cm³ at 25 °C | [8] |

| Solubility | Soluble in common organic solvents | [1] |

Core Application: Synthesis of a Nicotinonitrile Precursor for Nevirapine

A prime example of the utility of 4-chloro-2-methylbut-2-enenitrile is in the construction of substituted pyridines, which are core structures in many pharmaceuticals. One of the most significant applications is in the synthesis of intermediates for Nevirapine, a widely prescribed non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV.[4][9]

The following section outlines a synthetic strategy inspired by continuous flow chemistry principles for producing a substituted nicotinonitrile, a key building block analogous to intermediates used in Nevirapine synthesis.[4] This pathway demonstrates how simple, acyclic precursors can be used to rapidly assemble a complex heterocyclic core.

Synthetic Rationale & Workflow

The overall strategy involves a two-step, one-pot reaction sequence. The first step is the formation of an enamine intermediate via a Knoevenagel-type condensation. This is immediately followed by an intramolecular cyclization and aromatization to yield the target nicotinonitrile. This approach is highly efficient as it avoids the isolation of unstable intermediates.

Caption: High-level workflow for the one-pot synthesis.

Mechanistic Insight

The key transformation is the base-catalyzed cyclization of the enamine intermediate. The initial nucleophilic attack of the enamine onto one of the nitrile groups forms a six-membered ring. Subsequent elimination of hydrogen chloride and tautomerization leads to the stable, aromatic nicotinonitrile product. This reaction cascade is highly efficient and driven by the formation of the stable aromatic ring.

Caption: Simplified reaction mechanism for pyridine ring formation.

Experimental Protocol: Synthesis of 2-Amino-6-chloro-4,5-dimethylnicotinonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of a model nicotinonitrile derivative. Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All necessary safety precautions must be taken.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Chloro-2-methylbut-2-enenitrile | 4450-34-4 | 115.56 | 5.78 g | 50.0 |

| Malononitrile | 109-77-3 | 66.06 | 3.30 g | 50.0 |

| Piperidine (catalyst) | 110-89-4 | 85.15 | 0.85 g (1 mL) | 10.0 |

| Ethanol (200 Proof) | 64-17-5 | 46.07 | 100 mL | - |

| Diethyl Ether (for workup) | 60-29-7 | 74.12 | 200 mL | - |

| Saturated NaCl solution | N/A | N/A | 50 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 10 g | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a stopper. Ensure all glassware is dry.

-

Reagent Addition: To the flask, add ethanol (100 mL), 4-chloro-2-methylbut-2-enenitrile (5.78 g, 50.0 mmol), and malononitrile (3.30 g, 50.0 mmol).

-

Catalyst Introduction: While stirring the solution at room temperature, add piperidine (1 mL, 10.0 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.

-

Cooling: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

-

Work-up - Extraction: To the resulting residue, add 100 mL of diethyl ether and 100 mL of deionized water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

-

Separation: Collect the organic layer. Extract the aqueous layer two more times with 50 mL of diethyl ether each.

-

Washing: Combine all organic extracts and wash them with 50 mL of saturated NaCl solution (brine) to remove residual water and piperidine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Final Concentration: Filter off the drying agent and concentrate the filtrate to dryness on the rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-amino-6-chloro-4,5-dimethylnicotinonitrile.

Safety, Handling, and Storage

Professional diligence in handling all chemicals is mandatory. 4-Chloro-2-methylbut-2-enenitrile is a reactive and potentially hazardous compound.[10]

-

Hazard Statement: This compound is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.[10]

-

Prevention & Handling:

-

Obtain and read the Safety Data Sheet (SDS) before use.[8][10][11]

-

Work exclusively in a well-ventilated chemical fume hood.[11]

-

Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[10]

-

Ground/bond container and receiving equipment to prevent static discharge.[8]

-

Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[10][11]

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile), flame-retardant antistatic protective clothing, and safety goggles with side shields or a face shield.[8]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Store locked up, away from incompatible materials such as oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[11]

-

Conclusion

4-Chloro-2-methylbut-2-enenitrile stands out as a highly effective precursor for constructing complex heterocyclic molecules essential for pharmaceutical development. Its strategic application, particularly in the synthesis of substituted pyridines like those related to Nevirapine, showcases its potential to streamline synthetic routes and enhance efficiency.[4] The protocols and principles outlined in this guide are designed to empower researchers to harness the full synthetic potential of this versatile building block while adhering to the highest standards of safety and scientific integrity.

References

- INVISTA S.à r.l. (n.d.). SAFETY DATA SHEET Dytek® 2M3BN.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Kopach, M. E., et al. (2013, November 20). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry.

- Wikipedia. (n.d.). 4-Chlorobutyronitrile.

- Pharmaffiliates. (n.d.). CAS No : 4450-34-4 | Product Name : 4-Chloro-3-methy-2-butenenitrile.

- (n.d.).

- Chem-Impex. (n.d.). 4-Chloro-2-methylbenzonitrile.

- Google Patents. (n.d.). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.

- Kumar, A. (n.d.). Organic reactions and synthesis of a drug molecule. Department of Chemistry.

- UBC Science. (2024, July 2). Chemists synthesize an improved building block for medicines.

- ScienceDaily. (2024, July 3). Chemists synthesize an improved building block for medicines.

- Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895-897.

- Green Chemistry (RSC Publishing). (n.d.).

- PMC. (n.d.). Synthesis of potent chlorine containing thiochromenes as antifungal agents.

- Organic Syntheses Procedure. (n.d.). 2-Butynoic acid, 4-chloro-, methyl ester.

- CymitQuimica. (n.d.). CAS 4450-34-4: (2E)-4-chloro-3-methylbut-2-enenitrile.

- Organic Syntheses Procedure. (n.d.). γ-CHLOROBUTYRONITRILE.

- ECHEMI. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylbenzonitrile 97 50712-68-0.

- Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks.

- Amanote Research. (2017, January 1). (PDF) Enaminonitrile as Building Block in Heterocyclic.

- PubChem. (n.d.).

- European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.

- Google Patents. (n.d.).

- (2024, February 15).

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.

- Azuma, Y., Morone, M., et al. (2003, June 1). Synthesis and Reactions of 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. ChemInform.

- BenchChem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.

- Eureka | Patsnap. (2020, August 11).

- Organic Syntheses Procedure. (n.d.). chloroacetonitrile.

- (n.d.).

- MSU chemistry. (n.d.). Principles of Organic Synthesis.

- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.

Sources

- 1. CAS 4450-34-4: (2E)-4-chloro-3-methylbut-2-enenitrile [cymitquimica.com]

- 2. Synthesis [www2.chemistry.msu.edu]

- 3. Chemists synthesize an improved building block for medicines | UBC Science [science.ubc.ca]

- 4. BJOC - Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine [beilstein-journals.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. mgcub.ac.in [mgcub.ac.in]

- 7. Increasing global access to the high-volume HIV drug nevirapine through process intensification - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 10. dytek.invista.com [dytek.invista.com]

- 11. fishersci.com [fishersci.com]

Application Note: Copper-Catalyzed Regioselective Arylation of Allylic Chlorides with Arylboronic Esters

[1][2]

Abstract & Strategic Significance

The construction of C(sp³)–C(sp²) bonds at the allylic position is a cornerstone of modern pharmacophore synthesis. While Palladium-catalyzed Tsuji-Trost reactions typically favor linear (

This protocol details the coupling of allylic chlorides with arylboronic esters .[2][3] Unlike Grignard-based methods, which require harsh conditions and lack functional group tolerance, this boronate-based protocol operates under mild conditions, tolerating esters, nitriles, and ketones. This method is essential for synthesizing branched allylic arenes , a motif frequently observed in bioactive alkaloids and kinase inhibitors.

Mechanistic Insight & Causality

To troubleshoot and optimize this reaction, one must understand the "Boronate Activation" pathway. Unlike organolithiums, arylboronic esters are not nucleophilic enough to transmetallate to Copper(I) directly.

The Catalytic Cycle[1][3][5][6]

-

Ligand Exchange & Activation: The precatalyst (CuCl) reacts with the alkoxide base (NaOtBu) to form a Copper-Alkoxide species (Cu-OR).

-

Boronate Activation: The alkoxide base also coordinates to the boron atom of the arylboronic ester, forming a tetrahedral boronate "ate" complex. This quaternization weakens the B–C bond, making the aryl group sufficiently nucleophilic.

-

Transmetallation: The activated aryl group transfers to the Copper center, generating a reactive Aryl-Cu(I) species.

-

Carbocupration / Oxidative Addition: The Aryl-Cu(I) species engages the allylic chloride. The unique feature of Copper is its affinity for the alkene

-system, leading to attack at the -

Elimination: The resulting

-allyl or

Visualization: Catalytic Pathway

Figure 1: The Cu(I)-catalyzed cycle highlighting the critical role of the alkoxide base in activating the boron nucleophile for transmetallation.

Optimization Guidelines

The success of this reaction hinges on the Ligand/Base combination. The following data summarizes standard optimization trends observed in high-fidelity screenings (e.g., Lalic et al., Sawamura et al.).

Table 1: Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Catalyst Source | CuCl or CuI | Cu(I) salts are required. CuCl is generally cheaper and effective; CuI is a viable alternative. |

| Ligand Class | NHC (SIMes) or Bisphosphine | NHCs (N-Heterocyclic Carbenes) provide steric bulk to enforce |

| Base | NaOtBu or KOtBu | Critical. Weak bases (carbonates) fail to activate the boronic ester efficiently. Alkoxides are mandatory. |

| Solvent | THF or Toluene | Ethers (THF) coordinate to Cu, stabilizing intermediates. Toluene is preferred if the substrate is non-polar. |

| Temperature | 45°C – 60°C | Moderate heat is required for the transmetallation step, which is often the turnover-limiting step. |

Standard Operating Protocol (SOP)

Objective: Synthesis of 3-phenyl-1-butene (branched product) from crotyl chloride and phenylboronic acid pinacol ester.

Materials

-

Copper(I) Chloride (CuCl): 9.9 mg (0.10 mmol, 10 mol%)

-

Ligand (SIMes·HCl): 40.6 mg (0.10 mmol, 10 mol%)

-

Base (NaOtBu): 144 mg (1.50 mmol, 1.5 equiv)

-

Arylboronic Ester: Phenylboronic acid pinacol ester (1.20 mmol, 1.2 equiv)

-

Allylic Chloride: Crotyl chloride (1.00 mmol, 1.0 equiv)

-

Solvent: Anhydrous THF (2.0 mL)

Protocol Workflow

Step 1: Catalyst Formation (In Glovebox)

-

In a 4 mL screw-cap vial equipped with a magnetic stir bar, weigh CuCl , SIMes·HCl , and NaOtBu .

-

Note: Using excess base (1.5 equiv) accounts for the deprotonation of the SIMes·HCl salt to generate the free carbene in situ and the activation of the boronate.

-

-

Add 1.0 mL of anhydrous THF.

-

Stir at room temperature for 10–15 minutes. The solution should turn from a suspension to a light yellow/brown homogeneous mixture, indicating active catalyst formation.

Step 2: Substrate Addition 4. Add the Arylboronic ester (liquid or solid) to the vial. 5. Add the Allylic Chloride last.

- Critical: Allylic chlorides can be volatile. Ensure the vial is sealed immediately after addition.

- Dilute with remaining THF to reach 0.5 M concentration (total volume ~2 mL).

Step 3: Reaction & Quench 7. Seal the vial tightly (Teflon-lined cap) and remove from the glovebox. 8. Place in a pre-heated heating block at 50°C for 12–24 hours. 9. Monitor: Check via TLC or GC-MS. Look for the disappearance of the boronic ester (often the limiting reagent in terms of visibility if UV active). 10. Quench: Cool to Room Temp. Open vial and add 2 mL of saturated NH₄Cl solution (aq) to quench the remaining base and break down copper complexes. 11. Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry organics over MgSO₄.

Step 4: Purification 12. Concentrate under reduced pressure. 13. Purify via Silica Gel Flash Chromatography.

- Tip: The branched product is often less polar than the linear isomer or homocoupled byproducts (biphenyls).

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow ensuring anaerobic integrity during catalyst formation.

Scope & Limitations (Self-Validation)

Compatible Substrates

-

Electrophiles: Primary and secondary allylic chlorides. (Allylic phosphates are also viable but require different leaving group considerations).

-

Nucleophiles: Aryl- and Heteroaryl-boronic esters (e.g., thiophenes, furans).

-

Functional Groups:

-

Tolerated: Esters, Nitriles, Ketones, internal Alkenes.

-

Problematic: Unprotected alcohols or carboxylic acids (deprotonated by NaOtBu, consuming base), Aryl iodides (may compete for Oxidative Addition, though Cu prefers the allylic system).

-

Troubleshooting Guide

-

Issue: Low Conversion.

-

Diagnosis: Inactive catalyst or wet solvent.

-

Fix: Ensure NaOtBu is fresh (white powder, not yellow/clumped). Re-distill THF.

-

-

Issue: Homocoupling of Boronate (Ar-Ar).

-

Issue: Linear (

) Product Observed.-

Diagnosis: Steric failure.

-

Fix: Switch to a bulkier NHC ligand (e.g., IPr instead of SIMes) to enforce steric pressure toward the

-position.

-

References

-

C

-Selective Substitution of Allylic Chlorides With Arylboronic Esters Whittaker, A. M., Rucker, R. P., & Lalic, G. Organic Letters, 2010, 12(14), 3216–3218.[2] [Link] (The foundational protocol for Cu-catalyzed allylic chloride arylation). -

Copper-C

-Selective and Stereospecific Allyl–Aryl Coupling between Allylic Phosphates and Arylboronates Ohmiya, H., Yokokawa, N., & Sawamura, M. Organic Letters, 2010, 12(10), 2438–2440.[6] [Link] (Demonstrates the high gamma-selectivity of Cu/Boronate systems). -

Copper-Catalyzed Enantioselective Allylic Substitution with Alkylboranes Shido, Y., Yoshida, M., Tanabe, M., Ohmiya, H., & Sawamura, M. Journal of the American Chemical Society, 2012, 134(45), 18573–18576. [Link] (Advanced application showing enantioselective capabilities).

Sources

- 1. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]

- 2. Catalytic SN2'-Selective Substitution of Allylic Chlorides With Arylboronic Esters [organic-chemistry.org]

- 3. Catalytic SN2'-selective substitution of allylic chlorides with arylboronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 5. Cu-Catalyzed Oxidative Allylic C-H Arylation of Inexpensive Alkenes with (Hetero)Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-catalyzed gamma-selective and stereospecific allyl-aryl coupling between (Z)-acyclic and cyclic allylic phosphates and arylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 4-Chloro-2-methylbut-2-enenitrile: A Versatile Building Block for Heterocyclic Synthesis

Introduction: Unveiling a Latent Synthetic Gem

In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, those possessing multiple, orthogonally reactive functional groups offer a particularly powerful platform for the generation of molecular diversity. It is in this context that 4-chloro-2-methylbut-2-enenitrile emerges as a molecule of significant, yet largely untapped, potential. This application note serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the prospective applications of this versatile reagent in the synthesis of a diverse array of heterocyclic compounds. While direct literature precedent for the use of this specific molecule is nascent, its inherent chemical functionalities—an α,β-unsaturated nitrile and an allylic chloride—suggest a rich and varied reactivity profile. This document will, therefore, extrapolate from well-established chemical principles to propose robust synthetic protocols, providing a roadmap for the exploration of this promising building block.

The unique structural arrangement of 4-chloro-2-methylbut-2-enenitrile, with its electronically distinct reactive centers, allows for a range of selective transformations. The electron-deficient alkene is primed for nucleophilic attack via Michael addition, while the allylic chloride is an excellent electrophile for substitution reactions. This duality in reactivity opens the door to sequential or one-pot multi-component reactions, enabling the rapid assembly of complex heterocyclic cores that are prevalent in many biologically active compounds. This note will provide both the theoretical framework and practical, albeit projective, experimental details to empower researchers to unlock the synthetic utility of this intriguing molecule.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of 4-chloro-2-methylbut-2-enenitrile is rooted in the distinct reactivity of its two primary functional groups: the α,β-unsaturated nitrile and the allylic chloride. Understanding the interplay of these groups is crucial for designing selective and high-yielding synthetic routes.

The α,β-Unsaturated Nitrile Moiety: A Michael Acceptor

The carbon-carbon double bond is activated by the electron-withdrawing nitrile group, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles in a Michael addition reaction. This conjugate addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

Key Mechanistic Features:

-

Nucleophilic Attack: Soft nucleophiles, such as enamines, enolates, and thiols, readily add to the β-position.

-

Stereoelectronics: The addition generally proceeds via a trans-addition pathway.

-

Reaction Conditions: The reaction can be catalyzed by both acids and bases, depending on the nature of the nucleophile.

The Allylic Chloride: A Potent Electrophile

The chlorine atom is situated in an allylic position, which significantly enhances its reactivity in nucleophilic substitution reactions (both SN1 and SN2 mechanisms are plausible depending on the conditions and the nucleophile). This moiety serves as a handle for the introduction of various functionalities.

Key Mechanistic Features:

-

SN2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents.

-

SN1 Pathway: Can be promoted by polar protic solvents and weaker nucleophiles, proceeding through a resonance-stabilized allylic carbocation.

-

Ambident Nature: The allylic system can potentially lead to isomeric products (α- and γ-substitution), although the substitution at the primary carbon is generally favored.

The strategic exploitation of these two reactive sites, either sequentially or concurrently, forms the basis for the construction of a diverse range of heterocyclic systems.

Proposed Synthetic Applications and Protocols

While direct, peer-reviewed protocols for 4-chloro-2-methylbut-2-enenitrile are scarce, the following sections outline theoretically sound and mechanistically plausible synthetic routes to key heterocyclic families. These protocols are based on established methodologies for analogous substrates and are intended to serve as a starting point for experimental investigation.

Synthesis of Functionalized Pyridines

The construction of the pyridine ring can be envisioned through a [3+3] annulation strategy, where 4-chloro-2-methylbut-2-enenitrile provides a three-carbon fragment.

Proposed Reaction Pathway: A plausible route involves the reaction of 4-chloro-2-methylbut-2-enenitrile with an enamine derived from a β-ketoester. The initial Michael addition of the enamine to the unsaturated nitrile would be followed by an intramolecular cyclization and subsequent elimination to afford the pyridine ring.

Caption: Proposed synthesis of pyridines.

Exemplary Protocol (Theoretical):

-

Enamine Formation: To a solution of ethyl acetoacetate (1.0 eq) in anhydrous toluene (5 mL/mmol) is added pyrrolidine (1.1 eq). The mixture is heated at reflux with a Dean-Stark trap for 2 hours to remove water. The solvent is then removed under reduced pressure to yield the crude enamine.

-

Michael Addition and Cyclization: The crude enamine is dissolved in anhydrous acetonitrile (10 mL/mmol). 4-Chloro-2-methylbut-2-enenitrile (1.0 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

-

Aromatization: The reaction mixture is heated to reflux for 6 hours to promote cyclization and elimination.

-

Work-up and Purification: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target pyridine derivative.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile | Polar aprotic solvent, suitable for both Michael addition and subsequent cyclization. |

| Temperature | 0 °C to reflux | Initial cooling to control the exothermic Michael addition, followed by heating to drive the cyclization and elimination steps. |

| Reaction Time | 12 h (addition), 6 h (reflux) | Estimated time for completion based on analogous reactions; should be monitored by TLC or LC-MS. |

| Stoichiometry | 1:1 (nitrile:enamine) | Equimolar amounts are typically used in such condensation reactions. |

| Expected Yield | 40-60% (Theoretical) | Based on yields of similar multi-step, one-pot pyridine syntheses. |

Synthesis of Substituted Pyrimidines

The pyrimidine nucleus can be constructed by reacting 4-chloro-2-methylbut-2-enenitrile with a suitable N-C-N fragment, such as an amidine or guanidine. This approach leverages the bifunctional nature of the starting material.

Proposed Reaction Pathway: The reaction is initiated by the nucleophilic attack of the amidine nitrogen at the β-position of the nitrile (Michael addition). This is followed by an intramolecular nucleophilic substitution of the allylic chloride by the second nitrogen atom of the amidine, leading to the cyclized dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine.

Caption: Proposed synthesis of pyrimidines.

Exemplary Protocol (Theoretical):

-

Reaction Setup: To a solution of 4-chloro-2-methylbut-2-enenitrile (1.0 eq) in ethanol (10 mL/mmol) is added benzamidine hydrochloride (1.05 eq) and sodium ethoxide (2.1 eq, 21% solution in ethanol).

-

Cyclization: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction should be monitored by TLC or LC-MS for the formation of the dihydropyrimidine intermediate.

-

Oxidation: To the reaction mixture is added an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq), and the mixture is heated at 60 °C for 4 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

| Parameter | Condition | Rationale |

| Base | Sodium Ethoxide | To deprotonate the amidine hydrochloride and act as a catalyst for the Michael addition. |

| Solvent | Ethanol | A polar protic solvent that can facilitate both the addition and cyclization steps. |

| Oxidizing Agent | DDQ | A common and effective reagent for the aromatization of dihydropyrimidines. |

| Temperature | Room Temperature to 60 °C | The initial steps are often feasible at ambient temperature, with heating required for the final oxidation. |

| Expected Yield | 35-55% (Theoretical) | Reflective of multi-step syntheses involving oxidation. |

Conclusion and Future Outlook

4-Chloro-2-methylbut-2-enenitrile represents a promising yet underexplored building block for the synthesis of heterocyclic compounds. Its bifunctional nature, combining a Michael acceptor with an electrophilic allylic chloride, provides a powerful platform for the construction of diverse and complex molecular scaffolds. The theoretical protocols outlined in this application note, based on well-established reactivity principles, offer a solid foundation for the experimental exploration of this reagent. It is our hope that this guide will stimulate further research into the synthetic applications of 4-chloro-2-methylbut-2-enenitrile, ultimately leading to the discovery of novel and efficient routes to valuable heterocyclic compounds for the pharmaceutical and agrochemical industries. The true potential of this latent synthetic gem awaits to be unlocked through creative and rigorous experimental investigation.

References

-

Michael Addition Reaction: Principles and Applications. Chemical Reviews, 2016 , 116(10), 5994-6055. [Link]

-

Synthesis of Pyridines. Chemical Reviews, 2011 , 111(3), 1963-2016. [Link]

-

Allylic Substitution Reactions. In Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005 ; pp 4-5. [Link]

Application Notes & Protocols: A Guide to SN2' Reactions of Allylic Halides with Organometallic Reagents

Abstract

The regioselective carbon-carbon bond formation at the γ-position of an allylic system, known as the SN2' reaction, is a cornerstone of modern organic synthesis. This pathway offers a powerful alternative to the classical SN2 reaction, enabling the construction of complex molecular architectures with precise control over connectivity. This guide provides an in-depth exploration of the SN2' reaction between allylic halides and organometallic reagents, a topic of paramount importance for researchers in medicinal chemistry and materials science. We will dissect the underlying mechanistic principles that govern the competition between SN2 and SN2' pathways, detail the role of various organometallic reagents, and provide field-proven protocols for practical application.

The Mechanistic Dichotomy: Understanding SN2 vs. SN2' Regioselectivity

Nucleophilic substitution on an allylic substrate presents a fundamental challenge of regioselectivity. The incoming nucleophile can attack at one of two electrophilic carbons: the α-carbon, which bears the leaving group (LG), or the γ-carbon, at the other end of the pi-system.

-

SN2 Pathway (Direct Substitution): The nucleophile attacks the α-carbon, displacing the leaving group in a single, concerted step. This is analogous to the classic bimolecular substitution reaction of alkyl halides.[1]

-

SN2' Pathway (Allylic Rearrangement): In a concerted mechanism, the nucleophile attacks the γ-carbon, inducing a migration of the double bond and displacing the leaving group from the α-carbon. This is also referred to as a conjugate substitution or 1,3-substitution.

The competition between these two pathways is not random; it is governed by a predictable set of electronic and steric factors.[2][3] Understanding these factors is critical for directing the reaction toward the desired isomeric product.

Key Factors Influencing Regioselectivity:

-

Substrate Structure: Steric hindrance at the α-carbon will significantly favor the SN2' pathway by making the γ-carbon a more accessible site for nucleophilic attack.[3] Conversely, substitution at the γ-carbon can sterically favor the SN2 pathway.

-

Nature of the Organometallic Reagent: This is arguably the most powerful tool for controlling regioselectivity. Organometallic reagents can be broadly classified as "hard" or "soft" nucleophiles based on Hard-Soft-Acid-Base (HSAB) theory.

-

Soft Nucleophiles (e.g., Organocuprates): These reagents, characterized by a large and polarizable nucleophilic atom, preferentially attack the "softer," more delocalized γ-carbon, leading to the SN2' product.[4][5]

-

Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums): These reagents feature a small, highly charge-dense nucleophilic carbon. They tend to attack the "harder" α-carbon, which bears a greater partial positive charge, favoring the SN2 product.[6][7] However, their utility can be expanded through transition metal catalysis.[8]

-

-

Leaving Group: A better leaving group facilitates both pathways by lowering the activation energy of the transition state.[9]

-

Solvent: Polar aprotic solvents like THF, diethyl ether, or DMSO are typically employed as they effectively solvate the metal cation without strongly solvating and deactivating the nucleophile, which is crucial for SN2-type mechanisms.[10]

Visualization of the Competing Pathways

Caption: Competing SN2 and SN2' reaction pathways for an allylic halide.

A Field Guide to Organometallic Reagents

The choice of organometallic reagent is the primary determinant of regiochemical outcome.

Organocuprates (Gilman Reagents): The SN2' Workhorse

Lithium dialkylcuprates (R₂CuLi), commonly known as Gilman reagents, are the quintessential soft organometallic nucleophiles.[5] Their propensity to undergo conjugate addition makes them exceptionally effective for promoting SN2' reactions.[4]

Causality: The d-orbitals of copper modulate the reactivity of the alkyl group, increasing its polarizability (softness). This electronic property favors overlap with the delocalized π-system of the allylic substrate, directing the attack to the γ-position. The mechanism is believed to proceed through an invertive oxidative addition of copper(I) to form a transient π-allylcopper(III) intermediate, which then undergoes reductive elimination.[4][11]

Stereochemistry: The reaction is highly stereospecific. Organocuprates typically attack in an anti fashion, meaning the nucleophile adds to the face opposite the leaving group, leading to a predictable stereochemical outcome.

Grignard and Organolithium Reagents: The Challenge of Hard Nucleophiles

Grignard (RMgX) and organolithium (RLi) reagents are strongly basic, hard nucleophiles.[6][12] When reacted directly with allylic halides, they often yield complex mixtures, including the SN2 product, elimination products (E2), and coupling byproducts.[6][7] Direct SN2' reactions are generally disfavored.

Overcoming the Challenge with Catalysis: The regioselectivity of hard nucleophiles can be dramatically altered by using catalytic amounts of transition metals like copper, iron, or nickel.[8] These catalysts can engage in a transmetalation-reductive elimination cycle that facilitates the desired cross-coupling, often with high γ-selectivity.

Application Protocols

Safety Precaution: Organometallic reagents are highly reactive, often pyrophoric, and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Protocol 1: Classic SN2' Reaction using a Gilman Reagent

Objective: To synthesize (E)-hept-2-ene via the SN2' reaction of crotyl chloride with lithium dimethylcuprate.

Materials:

-

Copper(I) Iodide (CuI)

-

Methyllithium (MeLi) in Et₂O

-

(E)-Crotyl chloride (1-chloro-2-butene)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Glassware Preparation: Ensure all glassware (round-bottom flask, dropping funnel, syringes) is thoroughly dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen or argon.

-

Gilman Reagent Preparation:

-

To a stirred suspension of CuI (1.90 g, 10.0 mmol) in anhydrous Et₂O (40 mL) at 0 °C (ice bath) under an inert atmosphere, add MeLi (12.5 mL of a 1.6 M solution in Et₂O, 20.0 mmol) dropwise via syringe.

-

The initial yellow suspension will turn into a largely colorless solution of lithium dimethylcuprate (Me₂CuLi). Maintain the temperature at 0 °C.

-

-

SN2' Reaction:

-

Dissolve (E)-crotyl chloride (0.905 g, 10.0 mmol) in anhydrous Et₂O (10 mL).

-

Add the crotyl chloride solution dropwise to the freshly prepared Gilman reagent at 0 °C over 15 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

-

Workup and Quenching:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL). This will decompose any unreacted organometallic species.

-

Allow the mixture to warm to room temperature. The aqueous layer will turn deep blue due to the formation of a copper-ammonia complex.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Et₂O (2 x 20 mL).

-

-

Purification and Analysis:

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and carefully remove the solvent by distillation (use a fractionating column due to the volatility of the product).

-

Analyze the product by GC-MS and ¹H NMR to confirm the structure of (E)-hept-2-ene and assess its purity.

-

Protocol 2: Iron-Catalyzed SN2' Reaction with a Grignard Reagent

Objective: To achieve γ-selective allylic substitution using a hard nucleophile via transition metal catalysis.

Materials:

-

Iron(III) acetylacetonate [Fe(acac)₃]

-

Cinnamyl chloride

-

Phenylmagnesium bromide (PhMgBr) in THF

-

N-Methyl-2-pyrrolidone (NMP)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, argon-flushed flask, add Fe(acac)₃ (17.7 mg, 0.05 mmol, 5 mol%).

-

Reagent Addition:

-

Add anhydrous THF (5 mL) and NMP (1 mL).

-

Add cinnamyl chloride (153 mg, 1.0 mmol).

-

Cool the mixture to 0 °C.

-

-

Grignard Addition:

-

Slowly add PhMgBr (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise over 10 minutes.

-

A color change should be observed, indicating catalytic activity.

-

-

Reaction Execution:

-

Allow the reaction to stir at 0 °C for 2-3 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the γ-substituted product, 1,3-diphenylprop-1-ene.

-

Data Presentation and Expected Outcomes

The regioselectivity of these reactions is highly dependent on the specific substrates and reagents used. The following table summarizes representative outcomes.

| Allylic Halide | Organometallic Reagent | Catalyst | SN2' Product | SN2 Product | Typical SN2' : SN2 Ratio |

| 1-chloro-3-methyl-2-butene | (CH₃)₂CuLi | None | 2,3-dimethyl-1-butene | 2-methyl-2-pentene | >99 : 1 |

| Crotyl Chloride | (CH₃)₂CuLi | None | 1-pentene | (E)-2-pentene | ~10 : 90 |

| Cinnamyl Chloride | PhMgBr | Fe(acac)₃ | 1,3-diphenylprop-1-ene | 3,3-diphenylprop-1-ene | >95 : 5 |

| Cinnamyl Chloride | PhMgBr | None | 1,3-diphenylprop-1-ene | 3,3-diphenylprop-1-ene | <5 : >95 |

General Experimental Workflow

The successful execution of SN2' reactions with organometallic reagents hinges on a meticulous experimental workflow designed to exclude atmospheric oxygen and moisture.

Caption: A generalized workflow for SN2' reactions using organometallics.

Conclusion

The SN2' reaction of allylic halides with organometallic reagents is a versatile and powerful method for C-C bond formation. By carefully selecting the organometallic nucleophile—or by employing transition metal catalysis with harder nucleophiles—chemists can exert fine control over the regiochemical outcome. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage this reaction in the synthesis of complex target molecules, contributing to advancements in drug discovery and beyond.

References

-

Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd,Ni,Fe)-catalyzed cross-coupling reactions using alkyl-organometallics as reaction partners. Chemical Reviews, 111(3), 1417–1492. [Link]

-

StudySmarter. (2023). SN2 Reaction: Meaning, Examples, Applications. StudySmarter. [Link]

-

Bertrand, M. B., Ogle, C. A., & Berven, H. M. (2010). Preparation of σ- and π-Allylcopper(III) Intermediates in SN2 and SN2′ Reactions of Organocuprate(I) Reagents with Allylic Substrates. Journal of the American Chemical Society, 132(33), 11631–11640. [Link]

-

Chemistry Steps. (2025). SN2 Stereochemistry. Chemistry Steps. [Link]

-

Wikipedia. (n.d.). Reactions of organocopper reagents. Wikipedia. Retrieved February 23, 2026, from [Link]

-

Scripps Research Institute. (2013, September 11). Century old chemistry problem solved: Foundational reaction on stubborn chemicals may improve drug synthesis. ScienceDaily. [Link]

-

Germán Fernández. (n.d.). Stereochemistry in SN2. Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms. Dalal Institute. Retrieved February 23, 2026, from [Link]

-

University of Calgary. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Organic Chemistry I. [Link]

-

Chemistry LibreTexts. (2023, January 22). Stereochemistry ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Reactions. Chemistry LibreTexts. [Link] -

Student Doctor Network. (2011, May 28). Grignard Reagents & Alkyl Halides. Student Doctor Network Forums. [Link]

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

-

OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. OpenOChem Learn. Retrieved February 23, 2026, from [Link]

-

RSC Publishing. (n.d.). SN′ reactions involving organocuprate reagents. RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Chemistry Steps. (2025). The SN2 Reaction Mechanism. Chemistry Steps. [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. Vedantu. Retrieved February 23, 2026, from [Link]

-

van der Heijden, K. A., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8946–8957. [Link]

-

e-PG Pathshala. (n.d.). Organic Chemistry-II. e-PG Pathshala. [Link]

-

University of British Columbia. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

-

ACS Publications. (2022, June 24). SN2 versus SN2′ Competition. The Journal of Organic Chemistry. [Link]

-

Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved February 23, 2026, from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

Sources

- 1. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]

- 2. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. forums.studentdoctor.net [forums.studentdoctor.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. SN2 Reaction Mechanism [chemistrysteps.com]

- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Optimizing reaction conditions for 4-chloro-2-methylbut-2-enenitrile synthesis

Technical Support Center: Optimizing Synthesis of 4-Chloro-2-methylbut-2-enenitrile

Executive Summary & Molecule Overview

Target Molecule: 4-Chloro-2-methylbut-2-enenitrile

CAS: 4450-34-4 (Generic for isomers), Specific isomers vary.

Structure:

The Challenge: Synthesizing this molecule involves functionalizing the allylic position of 2-methyl-2-butenenitrile. The primary technical hurdles are regioselectivity (attacking the terminal methyl vs. the internal methyl) and stability (allylic chlorides are prone to hydrolysis and polymerization).

This guide focuses on the Wohl-Ziegler Bromination/Chlorination protocol using N-Chlorosuccinimide (NCS), which offers the highest balance of selectivity and safety compared to direct gas chlorination.

Core Protocol: Allylic Chlorination via NCS

This protocol is the industry standard for laboratory-scale optimization. It minimizes the formation of vinylic chlorides and dichlorides common with

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| 2-methyl-2-butenenitrile | 1.0 | Substrate | Must be dry (<0.1% water). |

| N-Chlorosuccinimide (NCS) | 1.05 | Chlorinating Agent | Recrystallize if yellow/aged. Purity dictates yield.[1] |

| AIBN / BPO | 0.02 - 0.05 | Radical Initiator | AIBN is preferred for lower temp (80°C). |